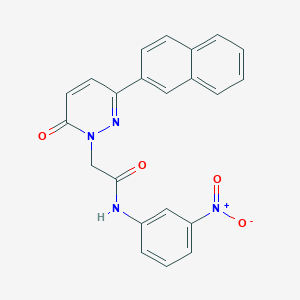
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyridazinone moiety, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under reflux conditions.
Attachment of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions to introduce the naphthalene moiety onto the pyridazinone core.
Introduction of the Nitrophenyl Group: This is usually done through nucleophilic substitution reactions where a nitrophenyl halide reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Halogenated compounds (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals, particularly those targeting enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible anti-inflammatory or antimicrobial activities, while the pyridazinone core is known for its pharmacological properties.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its stability and electronic properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could participate in redox reactions, while the pyridazinone moiety might bind to active sites of proteins, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and interactions.
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-methoxyphenyl)acetamide: The methoxy group could impart different electronic properties and reactivity.
Uniqueness
The unique combination of the naphthalene ring, pyridazinone core, and nitrophenyl group in 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide provides a distinct set of chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Propriétés
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(23-18-6-3-7-19(13-18)26(29)30)14-25-22(28)11-10-20(24-25)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCZCOWEHGSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
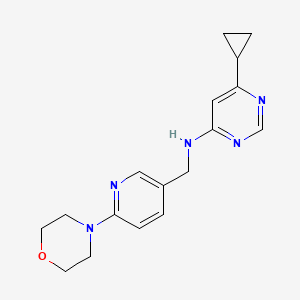
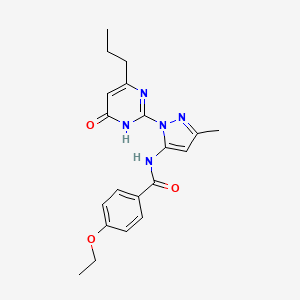
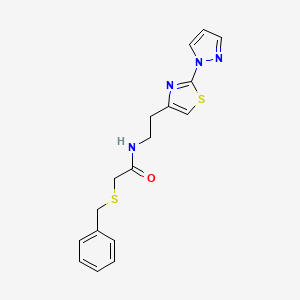
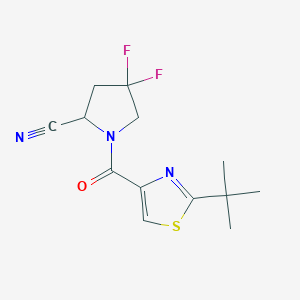
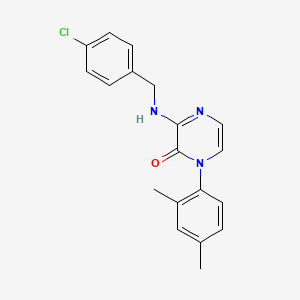
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/new.no-structure.jpg)
![Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2986508.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)
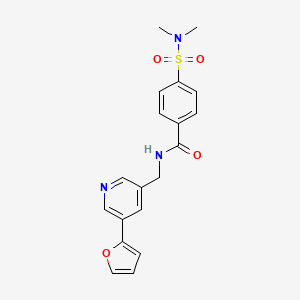
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)
